molecular formula C22H20N2O5S B2499480 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034347-28-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2499480
CAS No.: 2034347-28-7
M. Wt: 424.47
InChI Key: GBWGPUJVEKDEMP-UHFFFAOYSA-N
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Description

This compound features an ethanediamide core linked to two distinct aromatic systems: a 1,3-benzodioxole moiety (via a methyl group) and a 4-(thiophen-3-yl)phenyl group substituted with a hydroxyethyl chain. The hydroxyethyl chain may enhance solubility and hydrogen-bonding capacity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-18(16-4-2-15(3-5-16)17-7-8-30-12-17)11-24-22(27)21(26)23-10-14-1-6-19-20(9-14)29-13-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGPUJVEKDEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ethanediamide Class

Ethanediamide derivatives are explored for diverse biological activities, particularly enzyme inhibition. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Ethanediamide 1,3-Benzodioxol-5-ylmethyl; 4-(thiophen-3-yl)phenyl-hydroxyethyl Undocumented (inferred) Likely carbodiimide-mediated coupling
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide Ethanediamide 1,3-Benzodioxol-5-yl; 4-(4-fluorophenyl)piperazinyl; tetrahydrofuran-methyl Undocumented Carbodiimide coupling
Quinolinyl Oxamide Derivative (QOD) Ethanediamide 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl; 2H-1,3-benzodioxol-5-yl Falcipain-2 inhibition Multi-step nucleophilic substitution
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-thione Sulfonylphenyl; difluorophenyl Antifungal/antibacterial Cyclocondensation of thiosemicarbazides

Physicochemical Properties

  • Lipophilicity : The thiophene substituent in the target compound increases logP compared to ’s fluorophenyl-piperazinyl analogue, suggesting improved membrane permeability but reduced solubility .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole ring and thiophene moieties, contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives with formaldehyde.
  • Introduction of Thiophene Moieties : Utilizes palladium-catalyzed cross-coupling reactions.
  • Amide Bond Formation : Coupling of intermediates with ethanediamide using coupling reagents such as EDCI and DMAP.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry and other applications.

The compound interacts with specific molecular targets, including proteins and enzymes. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The benzodioxole and thiophene structures can modulate enzyme functions.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound possess strong antioxidant capabilities. For example, assays like DPPH radical scavenging and ferrous ion chelation indicate its potential to mitigate oxidative stress .

Antimicrobial Activity

Research has shown that structurally related compounds exhibit antimicrobial properties against various pathogens. In vitro studies suggest that the compound could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating its possible use in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntioxidantSignificant DPPH radical scavenging activity
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionPotential interaction with phospholipase A2

Case Studies

  • Antioxidant Study : A study investigating the antioxidant capacity of similar compounds revealed that they effectively reduced oxidative stress markers in cellular models, suggesting a protective role against cellular damage .
  • Antimicrobial Evaluation : In a comparative study of various benzodioxole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole and thiophene moieties, followed by coupling via amide bonds. Critical steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM under nitrogen .
  • Hydroxyl group protection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during synthesis .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures >95% purity .
    • Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and pH control (neutral to slightly acidic) are key variables .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzodioxole and thiophene groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect degradation products .

Q. How do the benzodioxole and thiophene moieties influence the compound’s chemical reactivity?

  • Methodological Answer :

  • Benzodioxole : Enhances metabolic stability via electron-donating effects but may undergo oxidative ring-opening under strong acidic/basic conditions .
  • Thiophene : Participates in electrophilic substitution (e.g., bromination) and π-π stacking with aromatic residues in biological targets .
  • Experimental validation : Reactivity assays (e.g., bromine water test for thiophene unsaturation) and DFT calculations predict sites of electrophilic attack .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across assay systems be resolved?

  • Methodological Answer :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based kinase assays) and cell viability (MTT assays) to distinguish target-specific vs. off-target effects .
  • Dose-response profiling : Calculate IC50 values in multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific variability .
  • Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to assess inter-assay variability and confirm reproducibility .

Q. What strategies are effective for integrating in silico modeling with experimental data to predict target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with proteins (e.g., kinases or GPCRs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with the ethanediamide backbone) .
  • Validation : Overlay docking results with crystallographic data (if available) or mutagenesis studies to confirm binding sites .

Q. How can metabolic pathways be elucidated using in vitro models?

  • Methodological Answer :

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific metabolism .
  • Stable isotope labeling : Incorporate deuterium at the hydroxyethyl group to track metabolic cleavage sites .

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